

Physical and chemical properties of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate*

Cat. No.: *B575804*

[Get Quote](#)

Technical Guide: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a polysubstituted heterocyclic compound featuring a piperidine core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and two distinct substituents at the C4 position: an ethyl group and an ethyl carboxylate group. This quaternary substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, and compounds like this, with their fixed stereochemistry at a quaternary center, are of significant interest for creating complex molecular architectures and exploring structure-activity relationships (SAR).^{[1][2]}

This technical guide provides a summary of the known and predicted physical and chemical properties of **Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate**, outlines a plausible synthetic route, details standard experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Chemical and Physical Properties

Direct experimental data for **Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate** is not extensively available in public databases. The data presented below includes calculated properties based on its chemical structure and experimentally determined values for the closely related analogue, Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4), for comparative purposes. The presence of the additional ethyl group is expected to slightly increase the molecular weight, boiling point, and refractive index.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-(tert-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate	N/A (Predicted)
Molecular Formula	C ₁₅ H ₂₇ NO ₄	Calculated
Molecular Weight	285.38 g/mol	Calculated
CAS Number	Not Found	N/A

Physical Properties

Property	Predicted/Analog Value	Notes
Appearance	Colorless to pale yellow oil	Predicted based on analog
Boiling Point	> 120-135 °C / 0.5 mmHg	Analog value; expected to be slightly higher
Density	~ 1.04 g/mL at 25 °C	Analog value; expected to be similar
Refractive Index	~ n _{20/D} 1.458	Analog value; expected to be slightly higher

Spectroscopic and Chemical Data (Predicted)

The following data is predicted based on the chemical structure of **Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate** and known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Notes
^1H NMR	~ 4.1	Quartet (q)	-OCH ₂ CH ₃ (Ester)
$\sim 3.5 - 3.8$	Broad Multiplet	Piperidine ring protons adjacent to N (H2, H6)	
$\sim 1.8 - 2.1$	Multiplet	Piperidine ring protons (H3, H5)	
$\sim 1.6 - 1.8$	Quartet (q)	-CH ₂ CH ₃ (C4-Ethyl)	
~ 1.4	Singlet (s)	-C(CH ₃) ₃ (Boc group)	
~ 1.2	Triplet (t)	-OCH ₂ CH ₃ (Ester)	
~ 0.8	Triplet (t)	-CH ₂ CH ₃ (C4-Ethyl)	
^{13}C NMR	~ 175	C=O	Ester carbonyl
~ 155	C=O	Boc carbonyl	
~ 80	-C(CH ₃) ₃	Boc quaternary carbon	
~ 60	-OCH ₂ CH ₃	Ester methylene	
~ 45	C4	Piperidine quaternary carbon	
~ 40	C2, C6	Piperidine carbons adjacent to N	
$\sim 30-35$	C3, C5	Piperidine carbons	
~ 28	-C(CH ₃) ₃	Boc methyls	
$\sim 25-30$	-CH ₂ CH ₃	C4-Ethyl methylene	
~ 14	-OCH ₂ CH ₃	Ester methyl	
~ 8	-CH ₂ CH ₃	C4-Ethyl methyl	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Description
~ 2975-2850	C-H	Alkane stretching
~ 1735	C=O	Ester carbonyl stretch
~ 1690	C=O	Carbamate (Boc) carbonyl stretch[3]
~ 1250-1160	C-O	Ester and carbamate C-O stretching

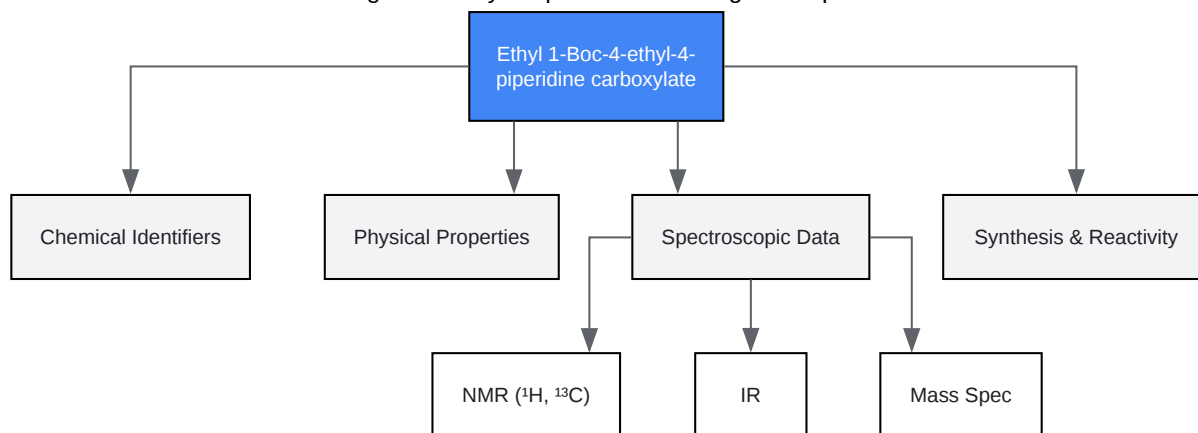
Mass Spectrometry (MS)

m/z Value	Ion	Fragmentation Pathway
285	[M] ⁺	Molecular Ion
229	[M - C ₄ H ₈] ⁺	Loss of isobutylene from Boc group
212	[M - COOC ₂ H ₅] ⁺	Loss of ethyl carboxylate radical
186	[M - Boc] ⁺	Loss of Boc radical
57	[C ₄ H ₉] ⁺	tert-Butyl cation (characteristic of Boc group)

Logical and Experimental Workflows

The synthesis and characterization of **Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate** would typically follow the logical workflows outlined below.

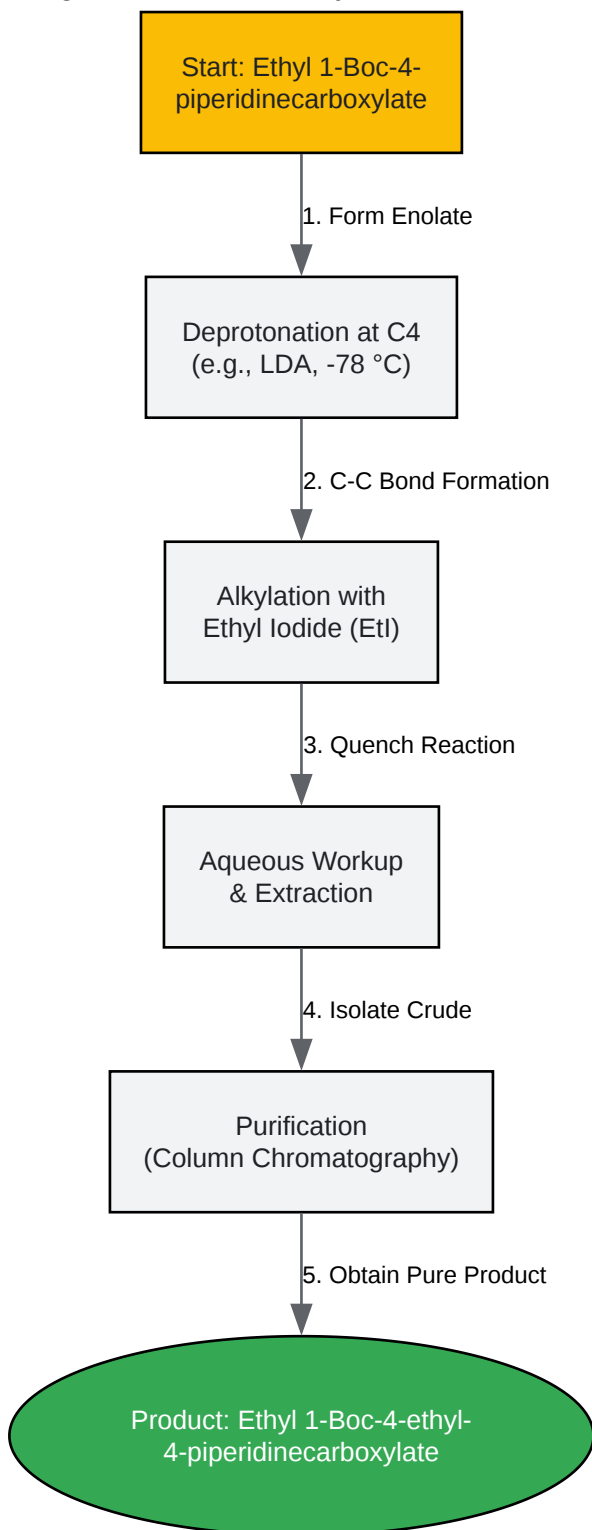
Diagram 1: Key Properties of the Target Compound



[Click to download full resolution via product page](#)

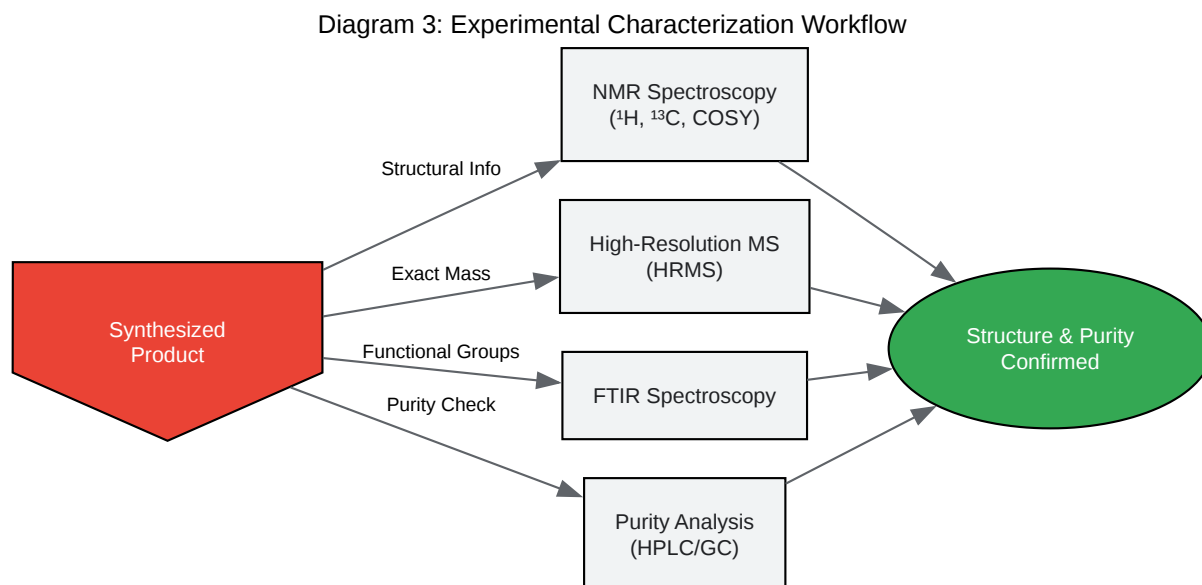
Caption: Logical overview of the compound's characterization data.

Diagram 2: Plausible Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A proposed synthetic route via C4 alkylation.



[Click to download full resolution via product page](#)

Caption: Standard workflow for structural and purity verification.

Experimental Protocols

The following sections describe standard methodologies for obtaining the physical and spectroscopic data required to characterize **Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the compound's solubility.

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition:
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Acquire a ^{13}C NMR spectrum. This requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds).
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Procedure (using ATR):
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO_2 and H_2O .
 - Sample Application: Place a small drop of the neat liquid compound directly onto the ATR crystal.
 - Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}600\text{ cm}^{-1}$.
 - Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

- Analysis: Identify characteristic absorption bands corresponding to the C=O (ester and carbamate) and C-H bonds.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the exact molecular weight and confirm the elemental composition. [\[4\]](#)
- Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically coupled with an Electrospray Ionization (ESI) source.
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Ionization: Introduce the sample into the ESI source. A positive ionization mode is typically used for piperidine derivatives to form the protonated molecule $[M+H]^+$. [\[4\]](#)
 - Analysis:
 - Acquire a full scan mass spectrum to identify the $[M+H]^+$ ion.
 - The instrument's software will calculate the exact mass of this ion to several decimal places.
 - Data Processing: Compare the measured exact mass to the theoretical mass calculated for the molecular formula $C_{15}H_{27}NO_4 + H^+$. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.
 - Tandem MS (MS/MS): To further confirm the structure, the $[M+H]^+$ precursor ion can be isolated and fragmented to observe characteristic product ions. [\[5\]](#)

Conclusion

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized chemical building block with significant potential in the synthesis of complex, biologically active molecules. While comprehensive experimental data is not widely published, its physical, chemical, and

spectroscopic properties can be reliably predicted based on its structure and comparison to closely related analogs. The synthetic and analytical workflows presented in this guide provide a robust framework for its preparation and characterization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575804#physical-and-chemical-properties-of-ethyl-1-boc-4-ethyl-4-piperidine-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com